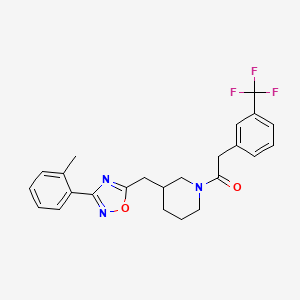
1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C24H24F3N3O2 and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone , often referred to as an oxadiazole derivative, belongs to a class of compounds that have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : A five-membered heterocyclic compound known for its pharmacological properties.
- Piperidine Moiety : A six-membered ring that enhances the compound's interaction with biological targets.
- Trifluoromethyl Group : A functional group that may influence the compound's lipophilicity and biological activity.
The biological activity of this oxadiazole derivative is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological pathways, such as thymidylate synthase and histone deacetylases (HDAC), which are implicated in cancer cell proliferation and survival .
- Induction of Apoptosis : Research suggests that the compound can activate apoptotic pathways in cancer cells, potentially through the modulation of p53 expression and caspase activation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study reported that certain derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Molecular docking studies have shown strong interactions between these compounds and estrogen receptors, similar to established anticancer drugs like Tamoxifen .
Antimicrobial Activity
Oxadiazole derivatives have also demonstrated significant antimicrobial properties:
- Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
- Specific derivatives were shown to possess antitubercular activity against Mycobacterium bovis, highlighting their potential in treating tuberculosis .
Case Studies
Several case studies exemplify the biological activity of oxadiazole derivatives:
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, a specific derivative demonstrated an IC50 value of 15.63 µM, similar to Tamoxifen. The mechanism was linked to increased p53 expression and apoptosis induction .
- Antimicrobial Screening : Compounds containing the oxadiazole ring were tested against various bacterial strains. Some showed promising results with MIC values lower than those for gentamicin, indicating their potential as new antimicrobial agents .
Summary of Research Findings
A summary table below outlines key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2/c1-16-6-2-3-10-20(16)23-28-21(32-29-23)13-18-8-5-11-30(15-18)22(31)14-17-7-4-9-19(12-17)24(25,26)27/h2-4,6-7,9-10,12,18H,5,8,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGNGROLVBKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














